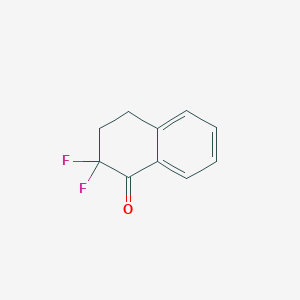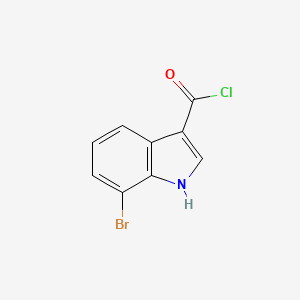![molecular formula C20H20ClN3O3S B2635571 6-Benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217063-25-6](/img/structure/B2635571.png)
6-Benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a benzyl group, a furan ring, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the intramolecular interactions between them. For example, the presence of the furan ring and the carboxamide group could result in intramolecular hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the carboxamide group could participate in condensation reactions, while the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the furan ring could enhance its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including compounds structurally related to the specified chemical, has been explored for their antiproliferative activity against various cell lines. These compounds show promise in cancer research, particularly those with modifications leading to enhanced activity against melanoma and breast cancer cell lines (Joyce Hung et al., 2014).
- Research into the multicomponent synthesis of thieno[2,3-b]pyridines has yielded novel structures with potential for further pharmacological exploitation. The structural analysis of these compounds provides insights into their chemical properties and potential applications (I. V. Dyachenko et al., 2019).
Antimicrobial and Antiprotozoal Activities
- A study on tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives revealed their potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting their significance in developing new treatments for tuberculosis. The synthesis approach and the evaluation of these compounds underscore their therapeutic potential (Ganesh Samala et al., 2014).
- Other derivatives have shown promising antiprotozoal activity, indicating the versatility of this chemical scaffold in addressing a range of infectious diseases. The research in this area demonstrates the compound's potential as a starting point for the development of new antiprotozoal agents (M. Ismail et al., 2004).
Anticancer Activity
- Compounds structurally related to the chemical have been synthesized and tested for their anticancer activity. This research has identified derivatives with potent activity against various cancer cell lines, providing a foundation for further development of anticancer agents (N. Rao et al., 2018).
Future Directions
Mechanism of Action
Target of action
Many bioactive aromatic compounds, like indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
These compounds can affect various biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
6-benzyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S.ClH/c21-18(24)17-14-8-9-23(11-13-5-2-1-3-6-13)12-16(14)27-20(17)22-19(25)15-7-4-10-26-15;/h1-7,10H,8-9,11-12H2,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBKFSJQTBAYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CO3)C(=O)N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2635489.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2635492.png)
![(5-Fluoropyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2635493.png)

![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)
![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2635497.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2635500.png)
![1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2635501.png)


![N-(3,4-diethoxybenzyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2635510.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-nitrobenzamide](/img/structure/B2635511.png)